molecular formula C25H25N3O4S B2385308 N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852141-86-7

N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B2385308
CAS No.: 852141-86-7
M. Wt: 463.55
InChI Key: GWGYAKVCSKTKRM-UHFFFAOYSA-N
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Description

N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that falls under the category of pyrazole derivatives. These compounds are known for their broad spectrum of biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1-Benzoyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. Starting with a benzoylation reaction to form the 1-benzoyl intermediate, followed by the introduction of the ethoxyphenyl group through a substitution reaction. The pyrazole ring is then formed through a cyclization reaction involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production may leverage high-throughput synthetic methods to optimize yields and purity. Techniques like continuous flow chemistry, microwave-assisted synthesis, and automated reactors can be employed to scale up the production while maintaining the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo several types of reactions, such as:

  • Oxidation: Introducing oxygen atoms, typically with agents like hydrogen peroxide or ozone.

  • Reduction: Removing oxygen atoms or adding hydrogen atoms, often using hydrides or catalytic hydrogenation.

  • Substitution: Replacing one functional group with another, using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

  • Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: Halides, sulfonates, organolithium compounds.

Major Products Formed

Reactions typically lead to modified pyrazole derivatives or further functionalized sulfonamides, each exhibiting unique biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its role in catalytic processes and as an intermediate in the synthesis of more complex molecules.

Biology

Biologically, it is studied for its enzyme inhibition properties, potentially serving as a lead compound in drug design.

Medicine

Medically, derivatives of this compound have shown promise in treating inflammation, cancer, and infectious diseases due to their ability to modulate biological pathways.

Industry

Industrially, this compound can be used in the development of novel materials or as a precursor for other high-value chemicals.

Mechanism of Action

Molecular Targets and Pathways

The mechanism by which this compound exerts its effects is often through binding to specific enzymes or receptors, leading to the modulation of metabolic or signaling pathways. This can result in the inhibition or activation of these pathways, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-phenylpropyl)methanesulfonamide

  • N-(3-(1-benzoyl-5-phenylpyrazol-3-yl)phenyl)methanesulfonamide

Uniqueness

The unique structural attributes, such as the ethoxyphenyl group and the specific positioning of functional groups, confer distinctive biological activity and synthetic utility that set it apart from similar compounds.

Properties

IUPAC Name

N-[3-[2-benzoyl-3-(2-ethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4S/c1-3-32-24-15-8-7-14-21(24)23-17-22(19-12-9-13-20(16-19)27-33(2,30)31)26-28(23)25(29)18-10-5-4-6-11-18/h4-16,23,27H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWGYAKVCSKTKRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=NN2C(=O)C3=CC=CC=C3)C4=CC(=CC=C4)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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